molecular formula C5H10OS B13765968 Cyclopentanol, 2-mercapto-

Cyclopentanol, 2-mercapto-

Cat. No.: B13765968
M. Wt: 118.20 g/mol
InChI Key: BSQRYKFTXPXVIK-UHFFFAOYSA-N
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Description

2-Mercaptocyclopentanol is an organic compound that belongs to the class of thiols and alcohols It features a cyclopentane ring with a hydroxyl group (-OH) and a thiol group (-SH) attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mercaptocyclopentanol can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with hydrogen sulfide in the presence of a reducing agent to introduce the thiol group.

Industrial Production Methods: Industrial production of 2-Mercaptocyclopentanol typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance the reaction rate and yield. The purification of the final product is achieved through techniques such as distillation and recrystallization to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions: 2-Mercaptocyclopentanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of disulfides.

    Reduction: Formation of cyclopentanol.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

2-Mercaptocyclopentanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Mercaptocyclopentanol involves its interaction with molecular targets through its thiol and hydroxyl groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: 2-Mercaptocyclopentanol is unique due to the presence of both a thiol and a hydroxyl group on a cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-sulfanylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c6-4-2-1-3-5(4)7/h4-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQRYKFTXPXVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)S)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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